molecular formula C44H44CaN2O8S4 B10819000 Zofenopril (calcium salt)

Zofenopril (calcium salt)

Cat. No.: B10819000
M. Wt: 897.2 g/mol
InChI Key: NSYUKKYYVFVMST-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Zofenopril calcium salt is a third-generation angiotensin-converting enzyme inhibitor containing a thiol group. It is employed as both a cardioprotective and antihypertensive agent. Zofenopril is a prodrug that is converted into its active metabolite, zofenoprilat, in the body. This compound is known for its high lipophilicity and remarkable antioxidant properties, which contribute to its cardioprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zofenopril calcium salt involves several steps:

Industrial Production Methods: The industrial production of zofenopril calcium salt follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The final product is typically obtained as a dry powder with a melting point of about 250°C .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Zofenopril calcium salt has a wide range of scientific research applications:

Mechanism of Action

Zofenopril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, zofenopril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The presence of a thiol group in zofenopril also contributes to its antioxidant properties, providing additional cardioprotective effects .

Comparison with Similar Compounds

    Enalapril: Another angiotensin-converting enzyme inhibitor used to treat hypertension. Unlike zofenopril, enalapril does not contain a thiol group.

    Lisinopril: Similar to enalapril, lisinopril is used for hypertension and heart failure but lacks the thiol group present in zofenopril.

    Captopril: An angiotensin-converting enzyme inhibitor that also contains a thiol group, similar to zofenopril.

Uniqueness of Zofenopril: Zofenopril’s uniqueness lies in its high lipophilicity and the presence of a thiol group, which provides additional antioxidant properties. These characteristics contribute to its potent cardioprotective effects and make it a valuable compound in the treatment of hypertension and myocardial infarction .

Properties

IUPAC Name

calcium;1-(3-benzoylsulfanyl-2-methylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYUKKYYVFVMST-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44CaN2O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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